4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol is an organic compound characterized by its molecular formula . It is a derivative of phenol, featuring a chlorinated diphenylbutenyl group. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. Its interactions with biological systems are particularly significant, as they may influence cellular processes and therapeutic pathways.
The synthesis of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol typically involves the reaction of 4-chlorobenzophenone with phenol. This reaction is generally facilitated by a base such as sodium hydroxide, which promotes nucleophilic substitution. The process often requires heating the reaction mixture to enhance the formation of the desired product.
In industrial settings, production methods may be optimized for efficiency and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to increase yield and purity. Common purification techniques include recrystallization and chromatography to isolate high-quality products.
The molecular structure of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol features a chlorinated phenolic compound with a diphenylbutenyl moiety.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 334.84 g/mol |
IUPAC Name | 4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenol |
InChI Key | HVYWMOMLDIMFJA-DPAQBDIFSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CCO |
The structural representation indicates the presence of a chlorine atom attached to one of the aromatic rings, which influences its chemical behavior and biological activity .
4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives. Alkyl halides and acyl chlorides are often used in these substitution reactions .
The mechanism of action for 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol primarily involves its interaction with estrogen receptors. The chlorinated structure allows this compound to bind effectively to these receptors, influencing their activity and modulating gene expression related to estrogen-responsive pathways.
At the molecular level, the binding interactions lead to conformational changes in the receptors that can either activate or inhibit their function. This modulation affects various cellular processes including proliferation, differentiation, and apoptosis .
The physical properties of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol include:
The chemical properties include its reactivity under different conditions which allow it to undergo oxidation, reduction, and substitution reactions as previously discussed. These properties make it a versatile compound for various applications .
4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol has several significant applications:
Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential therapeutic applications due to its interactions with biological systems.
Medicine: Research explores its utility in drug development targeting specific molecular pathways or receptors involved in diseases.
Industry: It is utilized in developing new materials, coatings, and specialty chemicals due to its unique properties .
This compound's multifaceted nature makes it an important subject of study across various scientific disciplines.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4